2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine
Description
Contextual Significance of Fused Pyridines in Heterocyclic Chemistry
Fused pyridines, which consist of a pyridine (B92270) ring fused to one or more other heterocyclic or carbocyclic rings, are cornerstone structures in modern organic and medicinal chemistry. ias.ac.inresearchgate.net These bicyclic or polycyclic systems exhibit enhanced chemical stability, distinct electronic properties, and a wide range of biological activities not always observed in their monocyclic counterparts. ias.ac.in The rigid and often planar structure of fused heterocycles allows for efficient interaction with biological targets, making them valuable scaffolds in drug discovery for a variety of diseases. ias.ac.in The pyridine moiety itself is a "privileged structural motif" found in numerous FDA-approved drugs, and its incorporation into fused systems further broadens the accessible chemical space for developing novel therapeutic agents. researchgate.netacs.org
The versatility of fused pyridines also extends to material sciences, where they are investigated for applications as organic semiconductors and catalysts due to their tunable electronic and optical properties. ias.ac.in The ability to modify their characteristics through synthetic alterations continues to drive innovation in both fundamental and applied chemistry. ias.ac.in
Overview of Pyrano[3,4-b]pyridine Scaffolds and Related Isomeric Frameworks
The pyrano[3,4-b]pyridine scaffold is a specific class of fused heterocycle where a pyran ring is fused to a pyridine ring. This particular arrangement is one of several possible pyranopyridine isomers, each with a unique spatial orientation of the oxygen and nitrogen heteroatoms that influences its chemical and biological properties. nih.govresearchgate.net
Pyrano[3,4-b]pyridines are recognized as an interesting class of heterocycles with diverse biological activities. tandfonline.com For instance, derivatives of the pyrazolo[3,4-b]pyridine core, a related scaffold, have been investigated for a wide range of therapeutic applications, including antiviral, antibacterial, anti-inflammatory, and anti-tumor activities. mdpi.comnih.gov The synthesis of these scaffolds often involves multi-step reactions, such as cyclization and condensation, to construct the fused ring system. evitachem.comrsc.org
The isomeric frameworks of pyranopyridine, such as pyrano[2,3-d]pyrimidines and pyrano[4,3-b]pyridine, further illustrate the structural diversity achievable within this family of compounds. researchgate.netsigmaaldrich.comnih.gov Each isomer presents a different three-dimensional shape and distribution of electron density, which can lead to distinct interactions with biological macromolecules and different pharmacological profiles.
Below is a table detailing some of the isomeric pyranopyridine frameworks:
| Isomeric Framework | Description |
| Pyrano[2,3-b]pyridine | Pyran ring fused at the 'b' face of the pyridine ring. |
| Pyrano[3,2-b]pyridine | Pyran ring fused at the 'b' face of the pyridine ring with a different orientation. |
| Pyrano[3,4-b]pyridine | The focus of this article, with the pyran ring fused at the 'b' face. |
| Pyrano[4,3-b]pyridine | Pyran ring fused at the 'b' face with yet another orientation. sigmaaldrich.com |
| Pyrano[2,3-c]pyridine | Pyran ring fused at the 'c' face of the pyridine ring. |
| Pyrano[3,2-c]pyridine | Pyran ring fused at the 'c' face with a different orientation. |
| Pyrano[3,4-c]pyridine | Pyran ring fused at the 'c' face with a different orientation. ontosight.ai |
| Pyrano[4,3-c]pyridine | Pyran ring fused at the 'c' face with yet another orientation. |
Scope and Research Focus on 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine
This article will now narrow its focus to the specific compound This compound . This molecule is a derivative of the pyrano[3,4-b]pyridine scaffold, distinguished by a chlorine atom at the 2-position of the pyridine ring and a saturated dihydropyran ring. The presence of the chloro substituent is significant, as halogens can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
The synthesis of such chlorinated derivatives can be achieved through various organic reactions, with chlorination of the pyridine ring being a key step. evitachem.com Research into this specific compound and its analogues, such as 2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid and 2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile, suggests its utility as a building block in the synthesis of more complex molecules with potential pharmaceutical applications. evitachem.comguidechem.com The structural features of this compound make it a point of interest for further investigation in medicinal chemistry and materials science. evitachem.com
The table below provides key identifiers for the subject compound:
| Compound Name | CAS Number | Molecular Formula |
| This compound | 1552532-92-9 | C8H8ClNO |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8-2-1-6-3-4-11-5-7(6)10-8/h1-2H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEDNGHXUKYFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1552532-92-9 | |
| Record name | 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloro 5h,6h,8h Pyrano 3,4 B Pyridine and Analogs
Strategic Retrosynthetic Approaches to the Pyrano[3,4-b]pyridine Core
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. advancechemjournal.com For the pyrano[3,4-b]pyridine core, several logical disconnections can be envisioned, primarily focusing on the formation of the pyridine (B92270) ring.
Key retrosynthetic strategies include:
Hantzsch-type Disconnection: This approach involves disconnecting the pyridine ring to reveal three key components: an α,β-unsaturated carbonyl compound (or its equivalent), an active methylene (B1212753) compound, and an ammonia (B1221849) source. In the context of the pyrano[3,4-b]pyridine system, this would translate to a pyran-based precursor containing one of these functionalities.
Knorr-type Synthesis Disconnection: This pathway involves the reaction of a 1,5-dicarbonyl compound with an amine. advancechemjournal.com Retrosynthetically, this would mean disconnecting the N1-C2 and N1-C6 bonds of the pyridine ring, leading back to a pyran derivative functionalized with a 1,5-dicarbonyl system.
Cyclization/Annulation Disconnection: A common strategy involves disconnecting two bonds of the pyridine ring, envisioning a cyclization of a linear precursor attached to a pre-formed pyran ring. For instance, cleaving the N1-C6 and C4a-C5 bonds could lead back to a 3-substituted pyran and a three-carbon fragment that can undergo an annulation reaction.
These strategic disconnections form the theoretical basis for the various established and advanced synthetic routes detailed in the following sections.
Established Synthetic Routes to Pyrano[3,4-b]pyridine Derivatives
Cyclocondensation and Annulation Reactions
Cyclocondensation and annulation reactions are powerful methods for constructing heterocyclic rings. In the synthesis of pyrano[3,4-b]pyridines, these reactions typically involve the formation of the pyridine ring onto a pre-existing pyran scaffold.
One established method involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone. A Michael addition is followed by an intramolecular condensation, elimination of water, and subsequent oxidation to yield the fused pyridine ring. nih.govmdpi.com A similar strategy can be applied where a pyran moiety bearing an amino group and an adjacent sp2 carbon acts as the dinucleophile, reacting with a 1,3-dicarbonyl compound or its equivalent. nih.gov
A notable route for introducing a chlorine substituent, analogous to the synthesis of the target compound, is the Gould-Jacobs reaction. This reaction typically uses a 3-aminopyrazole (B16455) and diethyl 2-(ethoxymethylene)malonate, which cyclizes and is subsequently treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to form a 4-chloro-substituted fused pyridine. nih.gov This methodology highlights a viable pathway to halogenated pyranopyridine systems.
More modern approaches utilize cascade reactions, such as the 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, to construct the pyridine ring with high regioselectivity. nih.gov These annulation strategies provide efficient access to diversified pyranopyridine frameworks. nih.gov
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.net Several MCR strategies have been developed for the synthesis of fused pyran and pyridine systems.
A common MCR approach involves the one-pot condensation of an aldehyde, an active methylene compound (e.g., malononitrile), and a CH-acidic pyran derivative like 4-hydroxy-6-methyl-2-pyrone. researchgate.net This type of reaction often proceeds through a tandem Knoevenagel condensation, Michael addition, and subsequent cyclization/dehydration sequence to afford the pyrano[3,4-b]pyridine core. nih.govnih.gov The versatility of MCRs allows for a wide range of substituents to be incorporated into the final structure by simply varying the starting components. acs.orgmdpi.com Microwave irradiation is often employed to accelerate these reactions, leading to shorter reaction times and improved yields. researchgate.netacs.org
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Aldehyde, Malononitrile, Barbituric Acid | Dibutylamine (DBA), aq. EtOH | Pyrano[2,3-d]pyrimidine | researchgate.net |
| Aldehyde, Malononitrile, 4-hydroxy-6-methyl-2-pyrone | SrFe12O19 | Pyrano[3,4-b]pyran | researchgate.net |
| 5-Aminopyrazole, Aldehyde, Ketone | Ionic Liquid / PEG1000 | Pyrazolo[3,4-b]quinoline | mdpi.com |
| 5-(4-R-benzylamino)pyrazoles, Cyclic β-diketone, Paraformaldehyde | Microwave Irradiation | Pyrazolo[3,4-b]pyridine-spirocycloalkanedione | researchgate.net |
Synthesis via Preformed Pyridine or Pyran Moieties
Synthesizing the target scaffold can also be achieved by starting with either a pre-functionalized pyridine or pyran ring and constructing the second ring upon it.
Synthesis from a Preformed Pyran: This approach involves the transformation of a pyran-containing starting material. For instance, 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles can undergo a sequential ring-opening/closing cascade reaction with anilines to yield pyrazolo[3,4-b]pyridine-5-carboxylates. nih.gov Similarly, N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide derivatives can react with amines, leading to the recyclization of the pyranone ring to form a pyrrolo[3,4-b]pyridine core. beilstein-journals.org These examples demonstrate that the pyran ring can serve as a masked synthon for the ultimate pyridine ring.
Synthesis from a Preformed Pyridine: Alternatively, the pyran ring can be constructed onto a pre-existing pyridine molecule. This typically requires a pyridine derivative with appropriate functional groups at the 3- and 4-positions. A common strategy involves the reaction of a substituted pyridine with aldehydes or ketones in the presence of an acid catalyst to facilitate the cyclization and formation of the fused pyran ring. evitachem.com For example, a pyridine with a hydroxyl group at C-3 and an appropriate side chain at C-4 could undergo an intramolecular cyclization to form the pyran ring.
Advanced Catalytic Approaches in Pyrano[3,4-b]pyridine Synthesis
Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of pyranopyridines has benefited significantly from developments in both organocatalysis and metal-catalyzed transformations.
Organocatalysis and Metal-Catalyzed Transformations
Organocatalysis: Organocatalysts, which are small, metal-free organic molecules, have emerged as powerful tools in asymmetric synthesis. In the context of pyranopyridine synthesis, organocatalysts such as (5S)-(−)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride have been used to catalyze the reaction between 1,4-dihydropyridines and acrolein to form 4H-pyrano[2,3-b]pyridine derivatives in moderate yields and high diastereoselectivity. tandfonline.comresearchgate.net L-proline has also been investigated as a catalyst in multicomponent reactions leading to related fused pyridine systems. mdpi.com
Metal-Catalyzed Transformations: A wide array of metal-based catalysts have been employed to synthesize pyranopyridine and related heterocyclic systems. Lewis acids such as Zirconium(IV) chloride (ZrCl₄) have been shown to effectively catalyze the condensation of α,β-unsaturated ketones with 5-aminopyrazoles to form the pyrazolo[3,4-b]pyridine core. mdpi.com
In recent years, heterogeneous catalysts, particularly magnetic nanoparticles and metal-organic frameworks (MOFs), have gained prominence due to their high catalytic activity and ease of recovery and reuse. nih.govresearchgate.net
Nano-magnetic MOFs: Fe₃O₄-based nano-magnetic metal-organic frameworks have been successfully used as catalysts for the condensation reactions that produce pyrazolo[3,4-b]pyridines under solvent-free conditions. researchgate.net
Functionalized Nanoparticles: Fe₃O₄ nanoparticles functionalized with pyridine-4-carboxylic acid have served as an efficient magnetic catalyst for the three-component synthesis of pyrano[3,2-b]pyranone derivatives. researchgate.net Similarly, cobalt and nickel-decorated multi-walled carbon nanotubes have been used to catalyze the synthesis of pyrano[2,3-d]pyrimidines. scispace.com
These advanced catalytic methods offer green and efficient alternatives to traditional synthetic protocols, often providing high yields under mild reaction conditions. researchgate.netresearchgate.net
| Catalyst | Reaction Type | Product Scaffold | Reference |
| (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one HCl | Cycloaddition | 4H-Pyrano[2,3-b]pyridine | tandfonline.comresearchgate.net |
| L-proline | Multicomponent Reaction | 1H-Pyrazolo[3,4-b]quinoline | mdpi.com |
| Zirconium(IV) chloride (ZrCl₄) | Cyclization/Condensation | 1H-Pyrazolo[3,4-b]pyridine | mdpi.com |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Condensation | Pyrazolo[3,4-b]pyridine | researchgate.net |
| Fe₃O₄@MOF (Fe) NC | Multicomponent Reaction | Pyrano[2,3-d]pyrimidine | nih.gov |
| Pyridine-4-carboxylic acid functionalized Fe₃O₄ NP | Multicomponent Reaction | Pyrano[3,2-b]pyranone | researchgate.net |
Heterogeneous Catalysis for Sustainable Synthesis
The pursuit of sustainable chemical processes has led to the extensive investigation of heterogeneous catalysts for the synthesis of heterocyclic compounds, including the pyrano[3,4-b]pyridine core. These catalysts offer significant advantages such as ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions, contributing to more environmentally benign synthetic routes. nih.govnih.gov
Various solid catalysts have been employed for the synthesis of related pyran and pyridine derivatives. For instance, magnetic nanoparticles, such as Fe3O4, have been utilized as catalyst cores, functionalized with organic moieties to enhance their catalytic activity. nih.gov These nanocatalysts have demonstrated high efficiency in multicomponent reactions for the synthesis of pyrano[2,3-d]pyrimidine derivatives, a class of compounds structurally related to pyrano[3,4-b]pyridines. nih.gov The superparamagnetic nature of these catalysts allows for their simple recovery using an external magnet, streamlining the purification process. nih.gov
Metal-Organic Frameworks (MOFs) represent another class of heterogeneous catalysts with significant potential. researchgate.net Their high surface area and tunable porosity make them excellent candidates for catalyzing complex organic transformations. For example, a nano-magnetic MOF based on Fe3O4@MIL-101(Cr) has been successfully used for the synthesis of pyrazolo[3,4-b]pyridine derivatives under solvent-free conditions. researchgate.net The catalyst demonstrated high yields and could be recycled multiple times without a significant loss in activity. researchgate.net
The application of such heterogeneous catalysts to the synthesis of 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine could offer a more sustainable alternative to traditional homogeneous catalytic systems.
Green Chemistry Principles in Pyrano[3,4-b]pyridine Synthesis
The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. rasayanjournal.co.in Key strategies include the use of alternative energy sources like microwave irradiation and the reduction or elimination of hazardous solvents. rasayanjournal.co.innih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technique has been successfully applied to the synthesis of various pyridine and pyran-fused heterocyclic systems. nih.govmdpi.com In many cases, microwave irradiation allows for solvent-free conditions, further enhancing the green credentials of the synthetic protocol. nih.gov
For the synthesis of pyrazolo[3,4-b]pyridine derivatives, microwave irradiation has been shown to be highly effective in promoting three-component reactions, leading to the desired products in excellent yields and with significant reductions in reaction time. researchgate.netosi.lv This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves. The application of microwave-assisted synthesis for the construction of the this compound ring system is a promising avenue for developing more efficient and environmentally friendly synthetic routes. researchgate.netresearchgate.net
| Catalyst/Conditions | Reactants | Product | Yield (%) | Time | Reference |
| Microwave irradiation | 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium (B1175870) acetate | Pyridine derivatives | 82-94% | 2-7 min | nih.gov |
| Microwave irradiation | 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, p-substituted α-keto-nitriles | Pyrazolo[3,4-b]pyridine derivatives | Higher than conventional | Shorter than conventional | mdpi.com |
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces waste, toxicity, and environmental pollution. rasayanjournal.co.in Solvent-free reactions, often facilitated by grinding or heating solid reactants, can lead to highly efficient and clean transformations. rasayanjournal.co.in
The synthesis of pyrano[3,2-b]pyranone derivatives has been successfully achieved under solvent-free conditions using a pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticle catalyst. researchgate.net This method offers high yields, short reaction times, and an environmentally benign protocol. researchgate.net Similarly, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported under solvent-free conditions using a nano-magnetic metal-organic framework catalyst, resulting in high product yields. researchgate.net These examples highlight the feasibility and advantages of employing solvent-free conditions for the synthesis of pyran and pyridine-based heterocyclic systems, a strategy that could be effectively applied to the synthesis of this compound.
Regiochemical and Stereochemical Control in Pyrano[3,4-b]pyridine Ring Formation
Achieving high levels of regiochemical and stereochemical control is a fundamental challenge in the synthesis of complex heterocyclic molecules like pyrano[3,4-b]pyridines.
The regioselectivity of the pyranopyridine ring formation can be influenced by the nature of the starting materials and the reaction conditions. researchgate.net For instance, in the synthesis of pyrano[3,4-c]pyridines, the acylation of enamines and the subsequent cyclization of the resulting β-diketones were found to be non-regioselective, leading to a mixture of isomers. researchgate.netbohrium.com The presence of alkyl or aromatic groups in the starting materials was observed to influence the distribution of the resulting regioisomeric pyranopyridines. researchgate.netbohrium.com The aryne distortion model can also be a predictive tool for understanding and controlling the regioselectivity in reactions involving pyridyne intermediates. nih.gov
Stereochemical control is crucial when chiral centers are present in the target molecule. The asymmetric synthesis of (+)-pyrido[3,4-b]homotropane, a related structural analog, highlights strategies for establishing the requisite stereogenic centers. nih.gov This was achieved through the use of a chiral starting material, L-glutamic acid, to introduce and control the stereochemistry throughout the synthetic sequence. nih.gov Such strategies are essential for the preparation of enantiomerically pure pyrano[3,4-b]pyridine derivatives, which is often a requirement for their evaluation in biological systems.
Specific Synthetic Pathways to Halogenated Pyrano[3,4-b]pyridines (e.g., Chlorination)
The introduction of a halogen atom, such as chlorine, onto the pyrano[3,4-b]pyridine scaffold can be a key step in the synthesis of the target compound and its analogs. Halogenated pyridines are valuable intermediates that can be further functionalized through various cross-coupling reactions.
The synthesis of 2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid, a close analog of the target compound, involves a multi-step process that includes a chlorination step. evitachem.com The introduction of the chlorine atom at the 2-position of the pyridine ring can be accomplished using standard chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). evitachem.com
General methods for the chlorination of pyridine derivatives often involve vapor-phase reactions at high temperatures with molecular chlorine. google.com Selective chlorination at specific positions can be achieved by controlling the reaction conditions, such as temperature and the ratio of reactants. google.com For example, a two-stage reaction process, with a high-temperature hot spot followed by a lower temperature zone, has been developed for the selective chlorination of pyridine and its derivatives. google.com Free-radical forming initiators can also be used to facilitate the chlorination of pyridine compounds at moderate temperatures. google.com In some cases, treatment of pyridine methanols with tosyl chloride can lead to chlorination instead of the expected tosylation. researchgate.net
Chemical Transformations and Reactivity Profiles of 2 Chloro 5h,6h,8h Pyrano 3,4 B Pyridine Scaffolds
Reactivity at the Halogen Center: Nucleophilic Displacement and Derivatization
The chlorine atom at the C-2 position of the pyrano[3,4-b]pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent ring nitrogen atom significantly stabilizes the intermediate formed during the reaction, facilitating the displacement of the chloride ion. stackexchange.com This reactivity is a cornerstone for the derivatization of this scaffold, allowing for the introduction of a wide array of functional groups.
The general mechanism for this substitution involves the attack of a nucleophile at the C-2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine (B92270) ring. stackexchange.comresearchgate.net Subsequent expulsion of the chloride leaving group restores the aromaticity of the pyridine ring and yields the substituted product.
A variety of nucleophiles can be employed in these reactions, leading to diverse derivatives. Common nucleophiles include oxygen-based (alkoxides, phenoxides), sulfur-based (thiolates), and nitrogen-based (amines, hydrazines) reagents. sci-hub.se The reaction conditions can often be tuned to achieve high yields, with microwave irradiation being reported to accelerate such substitutions on halopyridines. sci-hub.se
Table 1: Examples of Nucleophilic Displacement Reactions
| Nucleophile Category | Example Nucleophile | Reagent Example | Expected Product Structure |
| Oxygen | Alkoxide | Sodium Methoxide (NaOMe) | 2-methoxy-5H,6H,8H-pyrano[3,4-b]pyridine |
| Phenoxide | Sodium Phenoxide (NaOPh) | 2-phenoxy-5H,6H,8H-pyrano[3,4-b]pyridine | |
| Sulfur | Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(phenylthio)-5H,6H,8H-pyrano[3,4-b]pyridine |
| Nitrogen | Amine | Piperidine | 2-(piperidin-1-yl)-5H,6H,8H-pyrano[3,4-b]pyridine |
| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | 2-hydrazinyl-5H,6H,8H-pyrano[3,4-b]pyridine |
Ring-Opening and Subsequent Ring-Closure Cascade Reactions
The pyran ring within the 5H,6H,8H-pyrano[3,4-b]pyridine structure, particularly due to its enol ether-like character within the fused system, can be susceptible to nucleophilic attack leading to ring-opening. This process can initiate a cascade of reactions, ultimately resulting in the formation of new heterocyclic systems. Such transformations are often categorized under the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net
The reaction is typically initiated by the addition of a potent nucleophile to an electrophilic center in the pyran ring. This leads to the cleavage of a carbon-oxygen bond and the formation of an open-chain intermediate. This intermediate possesses reactive functional groups at its termini that can undergo an intramolecular reaction to form a new ring. The final product depends on the nature of the attacking nucleophile and the specific conditions of the reaction. For instance, reaction with binucleophiles like hydrazine can lead to the formation of new fused heterocyclic systems, such as pyridazino derivatives. clockss.org
Recyclization Pathways of Pyrano-Substructures
Following the initial ring-opening of the pyran moiety as described above, the resulting intermediate can undergo various recyclization pathways. The regioselectivity of the ring closure is influenced by the substituents on the intermediate and the reaction conditions. This can lead to skeletal rearrangements and the formation of isomeric structures or entirely different heterocyclic cores.
For example, an open-chain intermediate derived from the pyrano[3,4-b]pyridine scaffold could potentially recyclize by involving the nitrogen atom of the pyridine ring or other functional groups introduced by the nucleophile. This reactivity allows for the transformation of the initial pyranopyridine framework into more complex polycyclic structures. mdpi.comresearchgate.net Acid-catalyzed conditions have been shown to promote such recyclization in related pyran-containing fused systems.
Functional Group Interconversions on the Pyrano[3,4-b]pyridine Core
Beyond the displacement of the C-2 chlorine, other functional groups on the pyrano[3,4-b]pyridine core can be chemically modified. These functional group interconversions (FGIs) are crucial for fine-tuning the properties of the molecule. nih.govresearchgate.net While the primary focus is often on the highly reactive chloro-substituent, other parts of the molecule can also be targeted under specific conditions.
Possible transformations could include:
N-Oxidation: The pyridine nitrogen atom can be oxidized to the corresponding N-oxide using reagents like m-CPBA. This modification alters the electronic properties of the pyridine ring, potentially influencing its reactivity in subsequent reactions.
Modification of the Dihydropyran Ring: While the saturated portion of the dihydropyran ring is generally less reactive, the introduction of substituents would open pathways for further functionalization. For instance, if a carbonyl group were present on the pyran ring, it could undergo reduction or reactions with organometallic reagents.
Careful selection of reagents and reaction conditions is necessary to achieve selective functionalization without disturbing other reactive sites on the molecule.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the key transformations of 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine is fundamental to controlling the reaction outcomes.
Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the SNAr reaction at the C-2 position proceeds through a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form the high-energy Meisenheimer intermediate. stackexchange.com The stability of this intermediate is paramount; the pyridine nitrogen plays a crucial role by accommodating the negative charge through resonance, thereby lowering the activation energy of the reaction compared to an analogous chlorobenzene derivative. stackexchange.comuoanbar.edu.iq
Ring-Opening/Ring-Closure Cascades: The mechanism for these cascades begins with a nucleophilic attack on the pyran ring. For the dihydropyran ring in the title compound, the most likely point of attack would be the carbon atom adjacent to the ring oxygen (C-8a) or the double bond carbon at C-4a, leading to the cleavage of the C8a-O bond. This generates a reactive open-chain species. The subsequent ring-closure is an intramolecular cyclization, the pathway of which is dictated by the relative reactivity of the functional groups in the intermediate. youtube.com For example, an amino group at one end of the chain could attack a carbonyl or imine group at the other end, leading to a new heterocyclic ring. clockss.org
Table 2: Summary of Mechanistic Pathways
| Reaction Type | Key Steps | Intermediate | Driving Force |
| Nucleophilic Aromatic Substitution (SNAr) | 1. Nucleophilic Attack2. Elimination of Leaving Group | Meisenheimer Complex | Aromaticity restoration, stabilization of intermediate by ring nitrogen |
| Ring-Opening Cascade | 1. Nucleophilic Attack on Pyran Ring2. C-O Bond Cleavage | Open-chain intermediate | Relief of ring strain (if any), formation of stable functional groups |
| Recyclization | 1. Intramolecular Nucleophilic Attack | Cyclic transition state | Formation of a thermodynamically stable new ring system |
Computational and Theoretical Studies on Pyrano 3,4 B Pyridine Systems
Quantum Mechanical Calculations for Electronic Structure and Stability
Quantum mechanical calculations are fundamental to determining the electronic structure and relative stability of molecules. These methods solve the Schrödinger equation (or its approximations) to provide information about electron distribution, molecular orbitals, and energy.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. niscpr.res.innih.gov DFT methods are used to investigate the electronic properties of pyran and pyridine (B92270) derivatives, providing insights into their stability and reactivity. bohrium.com
Key applications of DFT in the study of such heterocyclic systems include:
Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms (the ground-state geometry) by minimizing the energy of the molecule. For pyranopyridine systems, this can reveal bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and strain. nih.gov
Electronic Properties: Calculations of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are standard practice. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. niscpr.res.in A smaller gap generally implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a molecule like 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine, an MEP map would likely show negative potential around the nitrogen atom and the oxygen atom, indicating sites susceptible to electrophilic attack, and positive potential near hydrogen atoms.
DFT calculations on various pyridine derivatives have successfully correlated theoretical findings with experimental results, confirming molecular structures and explaining electronic properties. niscpr.res.inbohrium.com For instance, studies on pyridine-based compounds often employ the B3LYP functional with basis sets like 6-311++G(d,p) to achieve reliable results for both geometry and electronic structure. researchgate.netnih.gov
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivative | B3LYP/6-31G(d,p) | -5.89 | -1.81 | 4.08 | niscpr.res.in |
| Pyridine-2,6-dicarbonyl dichloride | B3LYP/6-311++G(d,p) | -8.21 | -2.73 | 5.48 | researchgate.net |
Ab initio (from first principles) methods are another class of quantum mechanical calculations that solve the Schrödinger equation without using empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties. rsc.org
In the context of pyranopyridine systems, ab initio calculations can be used to:
Accurately calculate interaction energies, such as those involved in hydrogen bonding or other non-covalent interactions, which are critical for understanding crystal packing and interactions with biological targets. rsc.org
Provide benchmark data for assessing the accuracy of less computationally expensive methods like DFT.
Study excited-state properties, although Time-Dependent DFT (TD-DFT) is more commonly used for this purpose in larger molecules. nih.gov
For example, ab initio calculations at the MP2/cc-pVQZ level have been used to determine the stabilization energies of C-H···O interactions in pyridine, revealing that bifurcated (nonlinear) interactions can be energetically more favorable than linear ones. rsc.org
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a detailed, step-by-step understanding of how reactants are converted into products. For the synthesis of pyranopyridine rings, computational studies can help rationalize reaction outcomes, such as regioselectivity, and guide the optimization of reaction conditions. mdpi.comresearchgate.net
For instance, DFT calculations can be used to model multi-component reactions that form heterocyclic cores. researchgate.net By calculating the energies of intermediates and transition states along a proposed reaction pathway, the most favorable mechanism can be identified. researchgate.net Studies on the formation of pyridynes, highly reactive intermediates used to synthesize substituted pyridines, have employed DFT calculations to understand how substituents influence the geometry and reactivity of the aryne, thereby controlling the regioselectivity of subsequent reactions. nih.gov
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.gov By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, the proposed structure of a synthesized pyranopyridine derivative can be confidently confirmed. nih.govyoutube.com
IR Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption bands seen in an experimental IR spectrum. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using a scaling factor to achieve excellent agreement. This allows for the precise assignment of vibrational modes to specific functional groups within the molecule. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.govnih.gov TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. These transition energies and their corresponding oscillator strengths can be used to simulate a UV-Vis spectrum, predicting the λmax values. This is particularly useful for understanding the electronic structure and chromophores within a molecule. researchgate.net
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Reference |
|---|---|---|---|
| H-Ar | 7.45 | 7.39 - 7.43 | niscpr.res.in |
| H-4 | 7.60 | 7.54 | niscpr.res.in |
Conformational Analysis and Molecular Dynamics Simulations
For flexible molecules, understanding their conformational landscape is crucial. The 5H,6H,8H-pyrano[3,4-b]pyridine system contains a non-aromatic dihydropyran ring, which can adopt various conformations (e.g., boat, chair, twist-boat).
Conformational Analysis: Computational methods can be used to explore the potential energy surface of a molecule to identify different stable conformers and the energy barriers for interconversion between them. This is often done by systematically rotating specific bonds (dihedral angle scan) and calculating the energy at each step. Studies on halogenated pyran analogues have used DFT calculations to corroborate that certain chair-like conformations are preferred despite significant steric repulsion. beilstein-journals.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model how a pyranopyridine derivative moves, flexes, and interacts with its environment (e.g., a solvent or a biological receptor) at an atomistic level. nih.gov MD simulations are particularly valuable in drug design to study how a ligand binds to a protein target, assessing the stability of the binding pose and the key interactions that maintain the complex. nih.govnih.gov
Advanced Spectroscopic Techniques for Structural Characterization of Pyrano 3,4 B Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine, a comprehensive analysis using one- and two-dimensional NMR techniques is required to assign all proton and carbon signals.
One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments. For this compound, the aromatic region is expected to show two signals corresponding to the protons on the pyridine (B92270) ring. The aliphatic region will display signals for the three methylene (B1212753) (-CH₂) groups of the dihydropyran ring. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom, the nitrogen atom in the pyridine ring, and the oxygen atom in the pyran ring.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.10 | Doublet | ~5.0 |
| H-3 | ~7.25 | Doublet | ~5.0 |
| H-5 | ~4.70 | Singlet | - |
| H-8 | ~3.90 | Triplet | ~5.5 |
| H-7 | ~2.95 | Triplet | ~5.5 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would be expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the structure. The chemical shifts are indicative of the carbon type (aromatic, aliphatic) and its proximity to electron-withdrawing groups.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~151.0 |
| C-4a | ~148.5 |
| C-8a | ~147.0 |
| C-4 | ~138.0 |
| C-3 | ~122.0 |
| C-5 | ~68.0 |
| C-7 | ~65.0 |
| C-8 | ~25.0 |
While 1D NMR suggests the basic structure, 2D NMR experiments are crucial for confirming the atomic connectivity and spatial relationships. guidechem.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a correlation between the H-3 and H-4 protons on the pyridine ring and between the H-7 and H-8 protons on the pyran ring. guidechem.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the already assigned proton signals (e.g., correlating the H-3 signal at ~7.25 ppm with the C-3 signal at ~122.0 ppm). guidechem.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for establishing the connectivity between the pyridine and pyran rings. For instance, correlations would be expected from the H-5 protons to the C-4, C-4a, and C-8a carbons, and from the H-4 proton to C-2, C-4a, and C-5, confirming the fusion of the two ring systems. guidechem.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide insights into the conformation and stereochemistry of the molecule.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight and valuable information about the structure through fragmentation patterns.
For this compound, the mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of chlorine: two peaks, one for the molecule with ³⁵Cl and a second, smaller peak (approximately one-third the intensity) at two mass units higher (M+2) for the molecule with ³⁷Cl. High-resolution mass spectrometry (HRMS) could determine the elemental composition with high accuracy. Fragmentation analysis would likely show the loss of a chlorine radical (M-35/37) and subsequent cleavages of the pyran ring, such as retro-Diels-Alder reactions or loss of ethylene (B1197577) oxide fragments.
Interactive Data Table: Predicted Mass Spectrometry Data
| m/z Value | Predicted Identity | Notes |
| 183/185 | [M]⁺ | Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for chlorine. |
| 148 | [M-Cl]⁺ | Loss of the chlorine atom. |
| 120 | [M-Cl-C₂H₄]⁺ | Subsequent loss of ethylene from the pyran ring. |
| 78 | [C₅H₄N]⁺ | Fragment corresponding to a pyridyl cation. |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). guidechem.com
The IR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features.
Interactive Data Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H Stretch | Aromatic C-H (Pyridine) |
| ~2850-2960 | C-H Stretch | Aliphatic C-H (Pyran) |
| ~1580, 1470 | C=C and C=N Stretch | Pyridine Ring |
| ~1250 | C-O-C Stretch | Asymmetric (Ether) |
| ~1050 | C-O-C Stretch | Symmetric (Ether) |
| ~750-800 | C-Cl Stretch | Chloroalkane |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring is the primary chromophore. The π → π* transitions, typically occurring at shorter wavelengths (higher energy), involve the excitation of electrons from pi bonding orbitals to pi anti-bonding orbitals. The n → π* transition, which is usually weaker and occurs at longer wavelengths (lower energy), involves the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to a pi anti-bonding orbital.
Fluorescence Spectroscopy: Many heterocyclic aromatic compounds exhibit fluorescence. sciforum.net Upon absorption of UV light, the molecule can relax from its excited state by emitting light at a longer wavelength. A fluorescence spectrum would show an emission peak that is Stokes shifted (shifted to a longer wavelength) relative to the absorption peak. The fluorescence properties, such as quantum yield and lifetime, are sensitive to the molecular structure and the solvent environment. sciforum.net Studies on similar 2-aminopyridine (B139424) derivatives show that they can be effective fluorescent probes. sciforum.net
Future Prospects and Emerging Research Directions in Pyrano 3,4 B Pyridine Chemistry
Development of Novel and Efficient Synthetic Methodologies
The synthesis of pyrano[3,4-b]pyridine derivatives, including the 2-chloro substituted variant, is an area ripe for innovation. Current synthetic strategies for similar structures often involve multi-step sequences that can be refined for improved efficiency, yield, and sustainability.
The exploration of green chemistry principles is another promising direction. This includes the use of environmentally benign solvents, catalyst-free reactions, or the application of microwave-assisted synthesis to accelerate reaction times and improve yields. The synthesis of a related compound, 2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid, typically involves cyclization, chlorination, and carboxylation reactions, which could be optimized using greener methodologies. evitachem.com
| Synthetic Step | Potential Improvement | Key Advantage |
| Cyclization | One-pot multi-component reaction | Increased efficiency, reduced waste |
| Chlorination | Use of solid-supported chlorinating agents | Easier purification, reduced corrosive byproducts |
| Overall Process | Microwave-assisted synthesis | Faster reaction times, potentially higher yields |
Discovery of Unprecedented Chemical Reactivity and Transformation Pathways
The reactivity of the 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine core is largely dictated by the interplay of the pyridine (B92270) and pyran rings, along with the influence of the chloro substituent. The chlorine atom at the 2-position is a key functional handle for a variety of chemical transformations.
Future investigations are expected to delve into novel cross-coupling reactions. The chloro group can serve as a site for palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents and the construction of more complex molecules. This would enable the synthesis of a diverse library of derivatives for biological screening or materials science applications.
Furthermore, the pyran ring offers avenues for unique transformations. Ring-opening reactions under specific conditions could lead to novel acyclic structures with interesting chemical and biological properties. Conversely, selective oxidation or reduction of the pyran moiety could provide access to a range of analogues with different saturation levels and conformational characteristics. The reactivity of the related 2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid, which includes esterification, nucleophilic substitution of the chlorine atom, and reduction of the carboxylic acid, provides a foundational understanding of the potential reactions for the title compound. evitachem.com
| Reaction Type | Reagents and Conditions | Potential Products |
| Suzuki Coupling | Aryl boronic acids, Pd catalyst, base | 2-Aryl-5H,6H,8H-pyrano[3,4-b]pyridines |
| Nucleophilic Substitution | Amines, thiols, alkoxides | 2-Amino, 2-thio, or 2-alkoxy derivatives |
| Ring-Opening | Strong acids or bases | Functionalized acyclic pyridine derivatives |
Advanced Computational Approaches for Structure-Reactivity Relationships and Design
Computational chemistry is poised to play a pivotal role in accelerating research on pyrano[3,4-b]pyridine derivatives. Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its analogues.
Future computational studies will likely focus on elucidating reaction mechanisms, such as those for novel synthetic routes or unexpected transformation pathways. For example, computational analysis of the thermal decomposition of related dihydropyran systems has provided insights into their stability and reaction kinetics, a methodology that could be applied to the pyrano[3,4-b]pyridine core. mdpi.com
Moreover, quantitative structure-activity relationship (QSAR) studies can be utilized to correlate the structural features of a library of pyrano[3,4-b]pyridine derivatives with their biological activity or material properties. This can guide the rational design of new compounds with enhanced performance. Molecular docking simulations can also predict the binding modes of these compounds with biological targets, aiding in the development of new therapeutic agents. nih.gov
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity indices | Prediction of reaction sites and stability |
| Molecular Dynamics (MD) | Simulation of conformational behavior | Understanding of dynamic structural properties |
| QSAR and Molecular Docking | Correlation of structure with activity and target binding | Rational design of new functional molecules |
Integration of Pyrano[3,4-b]pyridine Scaffolds into Complex Molecular Architectures and Materials
The unique structural and electronic properties of the pyrano[3,4-b]pyridine scaffold make it an attractive building block for the construction of more complex molecules and functional materials.
In the realm of medicinal chemistry, the this compound core can be incorporated into larger drug-like molecules. Its ability to participate in various chemical reactions allows for its conjugation to other pharmacophores, potentially leading to hybrid molecules with novel or enhanced biological activities. The related carboxylic acid derivative is already considered a precursor for synthesizing biologically active compounds. evitachem.com
In materials science, the planar and electron-rich nature of the pyrano[3,4-b]pyridine system suggests its potential use in the development of organic electronic materials. By extending the conjugation through polymerization or incorporation into larger aromatic systems, new materials with interesting photophysical or electronic properties could be developed. The unique structural characteristics of pyranopyridine derivatives are being investigated for their use in developing new materials. evitachem.com
| Application Area | Integration Strategy | Potential Outcome |
| Medicinal Chemistry | Conjugation with other bioactive molecules | Hybrid drugs with improved efficacy or novel mechanisms of action |
| Materials Science | Polymerization or incorporation into extended π-systems | Organic semiconductors, fluorescent probes, or other functional materials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
